Octanoyl coenzyme A lithium salt

Description

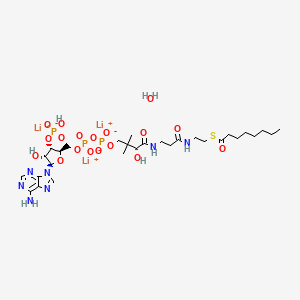

Octanoyl coenzyme A lithium salt (CAS: 324518-20-9) is a medium-chain fatty acyl coenzyme A derivative with the molecular formula C₂₉H₅₉N₁₀O₁₇P₃S and a molecular weight of 944.30 g/mol . It serves as a critical intermediate in mitochondrial fatty acid β-oxidation, facilitating the breakdown of octanoic acid (C8:0) to generate acetyl-CoA for energy production . Notably, this compound exhibits inhibitory activity against key metabolic enzymes, including citrate synthase and glutamate dehydrogenase, with IC₅₀ values ranging from 0.4 to 1.6 mM . Its applications span biochemical assays, enzymology studies, and research on metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .

Properties

Molecular Formula |

C29H49Li3N7O18P3S |

|---|---|

Molecular Weight |

929.6 g/mol |

IUPAC Name |

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate |

InChI |

InChI=1S/C29H50N7O17P3S.3Li.H2O/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;;;1H2/q;3*+1;/p-3/t18-,22-,23-,24+,28-;;;;/m1..../s1 |

InChI Key |

VWXPWBSHKDXAFH-SMMZWZJBSA-K |

Isomeric SMILES |

[Li+].[Li+].[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O |

Canonical SMILES |

[Li+].[Li+].[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O |

Origin of Product |

United States |

Preparation Methods

Activation of Octanoic Acid

Octanoic acid is first activated via ATP-dependent adenylation to form octanoyl-AMP. This reaction is catalyzed by acyl-CoA synthetase enzymes, which facilitate the formation of a high-energy thioester bond. The adenylation step occurs in a buffered aqueous solution (pH 7.0–8.5) at 25–37°C, with magnesium ions serving as cofactors.

Conjugation to Coenzyme A

The octanoyl-AMP intermediate reacts with the sulfhydryl group of CoA to form octanoyl-CoA. This step is typically performed in a nitrogen-purified environment to prevent oxidation of the thioester bond. The reaction mixture includes tris(hydroxymethyl)aminomethane (Tris) buffer (50–100 mM, pH 8.0) and is incubated for 1–2 hours at 37°C.

Lithium Salt Formation

Following conjugation, lithium hydroxide (LiOH) is added to the solution to replace the counterion (e.g., sodium or ammonium) with lithium. The lithium salt is precipitated by adding cold acetone (−20°C) and isolated via centrifugation. The precipitate is washed with ethanol to remove residual solvents and lyophilized to obtain the hydrated form.

Table 1: Key Reaction Parameters for Chemical Synthesis

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Adenylation | pH 7.5, 37°C, 1 hr | 85–90 | ≥90 |

| Conjugation to CoA | pH 8.0, 37°C, 2 hr | 75–80 | ≥85 |

| Lithium substitution | 0.1 M LiOH, −20°C acetone | 90–95 | ≥95 |

Industrial-Scale Production Strategies

Industrial production of this compound hydrate emphasizes cost efficiency, scalability, and compliance with regulatory standards. Patent US6555078B1 outlines a metathesis-based approach using lithium chloride or sulfate as starting materials.

Metathesis in Semi-Aqueous Solutions

Lithium chloride (LiCl) or lithium sulfate (Li₂SO₄) is reacted with sodium or potassium octanoyl-CoA salts in a semi-aqueous solvent system (e.g., water:methanol, 1:1 v/v). The lithium salt’s lower solubility in this medium drives precipitation, while sodium/potassium by-products remain dissolved. The process operates at 50–60°C to enhance reaction kinetics, followed by cooling to 4°C to maximize yield.

Solvent Recovery and Recycling

Methanol and acetone used in precipitation are recovered via fractional distillation, reducing production costs by 30–40%. The final product is spray-dried to achieve a uniform particle size (<50 μm) and water content ≤7.5%.

Table 2: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Reaction temperature | 50–60°C |

| Solvent ratio | Water:methanol (1:1) |

| Yield | 80–85% |

| Purity post-drying | ≥99% (HPLC) |

Purification and Quality Control

Purification ensures the removal of unreacted CoA, adenylation by-products, and residual solvents.

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column is the gold standard. Elution employs a gradient of methanol (10–90%) in 50 mM ammonium acetate buffer (pH 5.0). Octanoyl-CoA elutes at 12–14 minutes, with UV detection at 260 nm.

Lyophilization and Stability

The purified lithium salt is lyophilized at −50°C under vacuum (0.01 mbar) to produce a stable powder. Storage at −20°C in amber vials under argon atmosphere prevents degradation, maintaining ≥95% purity for 24 months.

Analytical Validation

Purity Assessment

Functional Activity Testing

Biological activity is assayed using ghrelin O-acyltransferase (GOAT)-mediated acylation of des-acyl ghrelin. Reaction kinetics (Vₘₐₓ = 0.8 μM/min, Kₘ = 2.5 μM) confirm the reagent’s enzymatic compatibility.

Challenges and Innovations

Chemical Reactions Analysis

Acylation Reactions

Octanoyl-CoA functions as an acyl donor in enzymatic and non-enzymatic acylation processes:

Enzymatic Acylation

-

Ghrelin Modification : The enzyme ghrelin O-acyltransferase (GOAT) transfers the octanoyl group from Octanoyl-CoA to serine-3 of ghrelin, activating this appetite-regulating hormone12.

-

Yeast Ethanol Metabolism : The yeast enzyme Eht1 acts as an octanoyl-CoA:ethanol acyltransferase, facilitating esterification reactions in lipid metabolism13.

Non-Enzymatic Acylation

-

Protein Modification : Octanoyl-CoA reacts with lysine residues on proteins, forming stable acylated derivatives. This process impacts protein stability and function2.

Key Reaction :

Hydrolysis Reactions

Hydrolysis of Octanoyl-CoA releases octanoic acid and coenzyme A, mediated by enzymatic and chemical pathways:

Enzymatic Hydrolysis

-

Lysosomal Degradation : The enzyme palmitoyl-protein thioesterase (PPT) hydrolyzes long-chain acyl-CoAs, including Octanoyl-CoA, in lysosomes4.

-

CoA Recycling : Subsequent dephosphorylation by lysosomal acid phosphatase (LAP) converts CoA to 4'-phosphopantetheine4.

Chemical Hydrolysis

-

Acid/Base-Catalyzed : Under acidic or alkaline conditions, Octanoyl-CoA undergoes hydrolysis to yield octanoic acid and CoA-SH2.

Key Reaction :

Enzymatic Activity in Metabolic Pathways

Octanoyl-CoA participates in critical metabolic processes:

| Enzyme | Role in Metabolism | Biological Impact |

|---|---|---|

| Carnitine O-octanoyltransferase (CROT) | Transfers octanoyl groups to carnitine for mitochondrial transport | Linked to fatty acid oxidation and cardiovascular disease2 |

| Eht1 (Yeast) | Dual-function acyltransferase/thioesterase | Regulates ethanol metabolism and lipid homeostasis13 |

Analytical Methods for Reaction Monitoring

Advanced techniques quantify Octanoyl-CoA and its reaction products:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Multiple Reaction Monitoring (MRM) : Specific transitions (e.g., m/z 550→459 for acetylated products) enable precise detection of acyl-CoA derivatives5.

-

Separation Optimization : Reverse-phase chromatography resolves 22 acyl-CoA species within 12 minutes, minimizing signal interference5.

Table 1: MRM Transitions for Acyl-CoA Detection

| Acyl-CoA | Parent Ion (m/z) | Daughter Ion (m/z) |

|---|---|---|

| Octanoyl-CoA | 550 | 459 |

| Malonyl-CoA | 513.5 | 508 |

Research Findings

Scientific Research Applications

Scientific Research Applications

Metabolic Studies

- Octanoyl coenzyme A lithium salt is crucial for studying fatty acid metabolism. It serves as a substrate for enzymes involved in energy production and lipid synthesis. Research has shown that this compound facilitates the examination of metabolic pathways and their implications in health and disease.

Biochemical Pathway Analysis

- As an intermediate in metabolic pathways, this compound enables scientists to dissect biochemical processes. For instance, studies have utilized this compound to investigate the role of carnitine O-octanoyltransferase in vascular calcification, linking fatty acid metabolism with mitochondrial dysfunction .

Drug Development

- The compound is instrumental in formulating pharmaceuticals targeting metabolic disorders. Its role as a metabolic intermediate allows researchers to develop therapeutic strategies aimed at conditions such as obesity and diabetes .

Industrial Applications

Food Industry

- In the food sector, this compound has potential applications for enhancing flavor profiles and nutritional value. Its use in food products aligns with the growing consumer demand for healthier options that do not compromise taste .

Cosmetic Formulations

- The properties of this compound make it suitable for skincare products. It aids in skin hydration and nourishment, attracting interest from cosmetic formulators looking to incorporate effective ingredients into their products .

Table 1: Applications Overview

| Application Area | Description |

|---|---|

| Metabolic Studies | Key role in fatty acid metabolism; used to study energy production and lipid synthesis |

| Biochemical Pathway Analysis | Investigates biochemical processes; relevant in studying disease mechanisms |

| Drug Development | Foundation for developing pharmaceuticals targeting metabolic disorders |

| Food Industry | Enhances flavor profiles; appeals to health-conscious consumers |

| Cosmetic Formulations | Improves skin hydration; used in various skincare products |

Case Study: Carnitine O-octanoyltransferase

A study published in December 2020 highlighted the role of carnitine O-octanoyltransferase in promoting fatty acid metabolism and its connection to vascular calcification. The research utilized this compound to measure enzymatic activity, demonstrating its significance in understanding metabolic pathways linked to cardiovascular diseases .

Mechanism of Action

Octanoyl coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of octanoyl groups to target molecules. The primary molecular targets include ghrelin and other peptides, which are acylated by ghrelin O-acyltransferase (GOAT). This acylation process is essential for the activation and function of these peptides, influencing various physiological processes such as appetite regulation and energy homeostasis .

Comparison with Similar Compounds

Key Observations :

- Chain Length and Solubility : Shorter acyl chains (e.g., acetyl-CoA) exhibit higher water solubility, while longer chains (e.g., palmitoyl-CoA) are less soluble due to increased hydrophobicity .

- Stability : All CoA derivatives require storage at ≤-20°C as powders, but solutions are stable for only 1–2 days at 4°C .

Functional and Biochemical Roles

Metabolic Pathways

- Octanoyl CoA: Central to mitochondrial β-oxidation of medium-chain fatty acids; linked to MCAD deficiency when dysregulated .

- Acetyl CoA : Primary substrate for the tricarboxylic acid (TCA) cycle and lipid biosynthesis .

- Palmitoyl CoA : Key in sphingosine biosynthesis and peroxisomal β-oxidation of long-chain fatty acids .

- Linoleoyl CoA: Involved in lipid membrane remodeling and cholesterol esterification via ACAT1 .

Enzyme Inhibition Profiles

| Compound | Target Enzyme | IC₅₀ (mM) | Biological Impact |

|---|---|---|---|

| Octanoyl CoA | Citrate synthase | 0.4–1.6 | Disrupts TCA cycle flux |

| Glutamate dehydrogenase | 0.4–1.6 | Alters nitrogen metabolism | |

| Malonyl CoA | Carnitine palmitoyltransferase-1 | 0.01–0.1 | Inhibits fatty acid oxidation |

| Succinyl CoA | α-Ketoglutarate dehydrogenase | 2.5 | Modulates TCA cycle activity |

Notable Findings:

- Octanoyl CoA’s dual inhibition of citrate synthase and glutamate dehydrogenase distinguishes it from other acyl-CoA derivatives, which typically target single enzymes .

- Malonyl CoA exhibits nanomolar inhibitory potency, making it 10–100x more potent than octanoyl CoA in regulating fatty acid oxidation .

Q & A

Q. What are the primary biochemical applications of octanoyl coenzyme A lithium salt in enzyme inhibition studies?

this compound is widely used to study enzyme inhibition mechanisms, particularly for citrate synthase and glutamate dehydrogenase. Its IC50 values range from 0.4–1.6 mM, making it a critical tool for probing substrate specificity and competitive inhibition kinetics in mitochondrial enzymes . Methodologically, researchers dissolve the compound in nitrogen-sparged buffers to prevent oxidation, followed by kinetic assays using spectrophotometry to monitor NADH depletion or citrate formation .

Q. How should this compound be prepared and stored to ensure stability in experimental workflows?

The compound is hygroscopic and requires storage at <-20°C in lyophilized form for long-term stability (>1 year). For solubility, use water or methanol-water mixtures (80:20 v/v) to achieve concentrations <50 mg/mL. Avoid repeated freeze-thaw cycles; aliquot working solutions and store at 2–8°C for ≤24 hours .

Q. What analytical methods are recommended for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 260 nm is standard, as it resolves acyl-CoA derivatives based on retention times. Purity thresholds ≥95% (HPLC) are typical for research-grade material. Mass spectrometry (MS) further confirms molecular identity via exact mass matching (e.g., 893.73 g/mol for the free acid) .

Advanced Research Questions

Q. How does this compound modulate mitochondrial β-oxidation, and what experimental models are optimal for studying this?

As a medium-chain acyl-CoA derivative, it participates in mitochondrial β-oxidation, where its incorporation into lipid droplets or enzymatic cleavage can be tracked using <sup>13</sup>C-labeled isotopes or fluorometric assays. Primary hepatocytes or isolated mitochondria from rodent models are preferred for real-time metabolic flux analysis .

Q. What strategies resolve contradictions in reported IC50 values for citrate synthase inhibition?

Discrepancies in IC50 values (0.4–1.6 mM) may arise from assay conditions, such as buffer pH (optimal at 7.4–8.0) or cofactor concentrations (e.g., oxaloacetate availability). Normalize data using internal controls (e.g., malonyl-CoA as a reference inhibitor) and validate via isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How does this compound compare to other acyl-CoA esters (e.g., palmitoyl-CoA) in modulating enzyme activity?

Unlike long-chain acyl-CoAs (e.g., palmitoyl-CoA), octanoyl-CoA exhibits higher solubility and faster kinetics in aqueous assays. Comparative studies using differential scanning fluorimetry (DSF) reveal distinct structural interactions with citrate synthase, driven by its shorter carbon chain and reduced hydrophobic effects .

Q. What are the implications of octanoyl-CoA accumulation in metabolic disorders like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency?

In MCAD deficiency, unmetabolized octanoyl-CoA accumulates, leading to toxic dicarboxylic aciduria and hypoketotic hypoglycemia. Researchers model this using patient-derived fibroblasts or CRISPR-edited cell lines, monitoring acylcarnitine profiles via tandem MS to correlate substrate overload with mitochondrial dysfunction .

Q. Which chemical modifications of octanoyl coenzyme A enhance its utility in protein acylation studies?

Substituting the lithium counterion with ammonium or triethylammonium salts improves solubility in organic-aqueous hybrids (e.g., chloroform-methanol-water). Site-specific acylation can be tracked using fluorescent probes (e.g., BODIPY-labeled CoA) in live-cell imaging .

Methodological Notes

- Experimental Design: Include negative controls (e.g., coenzyme A without the octanoyl moiety) to distinguish non-specific effects.

- Data Interpretation: Use Michaelis-Menten kinetics for enzyme inhibition analysis, adjusting for competitive vs. non-competitive mechanisms.

- Safety: Handle lithium salts under inert atmospheres to minimize hygroscopic degradation; use PPE to avoid ocular/skin exposure (Hazard Class 4.1B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.